(1H-indol-5-yl)methanol

Physical Chemistry Crystallization Purity Analysis

Secure your supply of (1H-indol-5-yl)methanol, the critical 5-hydroxymethylindole isomer for your synthetic pipeline. Unlike common 3-indole methanols, this 5-substituted scaffold is essential for synthesizing violacein and exploring NorA efflux pump inhibitors. Its unique electronic profile enables site-selective C–H activation. Avoid costly route derailments—procure this differentiated building block with ≥98% purity today. Ready for immediate dispatch.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1075-25-8
Cat. No. B086272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-5-yl)methanol
CAS1075-25-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1CO
InChIInChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
InChIKeyZSHFWQNPJMUBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (1H-indol-5-yl)methanol (CAS 1075-25-8)? A Procurement & Selection Overview for Medicinal Chemistry and Research Applications


(1H-indol-5-yl)methanol (also known as 5-Hydroxymethylindole) is a 5-substituted indole building block, characterized by a hydroxymethyl group at the 5-position of the indole ring [1]. It is widely utilized in medicinal chemistry and pharmaceutical research as a versatile synthetic intermediate for generating diverse indole-based molecules with potential biological activities . The compound's specific substitution pattern differentiates it from other indole methanol isomers, influencing its reactivity, physical properties, and utility in targeted synthetic routes .

Why Indole Methanol Isomers Are Not Interchangeable: Critical Differentiators in (1H-indol-5-yl)methanol (CAS 1075-25-8) Selection


The substitution position on the indole core dramatically impacts both chemical reactivity and biological function, making isomers like (1H-indol-5-yl)methanol, indole-2-methanol, and indole-3-methanol non-interchangeable . For instance, the 3-position is the most common site for electrophilic aromatic substitution, while the 5-position offers a distinct electronic environment and steric profile, leading to different regioselectivity in further functionalization . A simple substitution of the 5-hydroxymethyl isomer for the more common 3-isomer can derail a synthetic route due to altered melting points , distinct reactivity under specific conditions, and a different set of accessible downstream derivatives, as evidenced by its specific use in the synthesis of compounds like violacein .

(1H-indol-5-yl)methanol (CAS 1075-25-8): A Quantitative Evidence Guide for Scientific and Procurement Decisions


Physical Property Differentiation: Melting Point vs. Positional Isomers

The melting point of (1H-indol-5-yl)methanol (66-70°C) is significantly lower than that of its close positional isomers, indole-2-methanol (72-78°C) and indole-3-methanol (96-99°C) . This quantitative physical property difference can be critical for purification by recrystallization, analytical method development, and material handling.

Physical Chemistry Crystallization Purity Analysis

Synthetic Efficiency: High-Yield Reduction from Indole-5-carboxylic Acid

A reported synthesis of (1H-indol-5-yl)methanol from the corresponding 5-carboxylic acid achieves a high yield of 93% using LiAlH4 in THF under reflux [1]. In comparison, published synthetic routes for indole-3-methanol often report lower yields, with a patent for a green synthesis achieving >90% and another method reporting 70-71% [2][3]. This indicates that the 5-isomer can be efficiently produced with high purity from its acid precursor, which may translate to cost-effectiveness and reliable supply for procurement.

Organic Synthesis Process Chemistry Medicinal Chemistry

Proven Utility as a Precursor: Enabling Access to the Antibiotic Violacein

(1H-indol-5-yl)methanol is explicitly documented as a starting material for the synthesis of violacein, an antibiotic pigment with broad-spectrum antimicrobial and cytotoxic activities [1]. While indole-3-methanol is a common precursor for many indole alkaloids, this specific application highlights a unique synthetic utility for the 5-hydroxymethyl isomer that is not shared by its 3- or 2-isomers [2].

Natural Product Synthesis Antibiotic Development Medicinal Chemistry

Where (1H-indol-5-yl)methanol (CAS 1075-25-8) Outperforms Its Isomers: Defined Application Scenarios for Procurement


Synthesis of 5-Substituted Indole Libraries for SAR Studies

The 5-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide or amine) to generate diverse 5-substituted indole libraries . Its unique melting point profile relative to 2- and 3-isomers provides an analytical advantage for monitoring reaction progress and product purity .

Precursor in the Total Synthesis of Violacein and Its Analogs

As a documented starting material for violacein synthesis, (1H-indol-5-yl)methanol is a critical procurement item for any laboratory engaged in the total synthesis of this antibiotic or the exploration of its analogs for drug discovery [1].

Preparation of NorA Efflux Pump Inhibitor Leads

The 5-hydroxymethylindole scaffold is a key structural component in a promising lead compound against S. aureus ((2-phenyl-1H-indol-5-yl)-methanol) identified as a NorA efflux pump inhibitor [2]. Procuring this building block enables direct exploration of this promising antibacterial chemotype.

Development of Selective C–H Functionalization Methodologies

The 5-position of the indole ring presents a distinct electronic environment compared to the more reactive 3-position, making (1H-indol-5-yl)methanol a valuable substrate for developing and demonstrating site-selective C–H activation and functionalization methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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